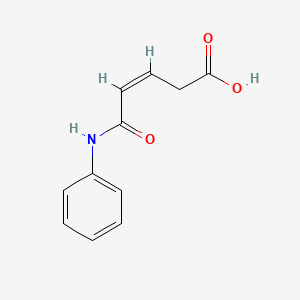

(3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-5-anilino-5-oxopent-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGLAMTWTLZJCW-DAXSKMNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C\CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3z 4 N Phenylcarbamoyl but 3 Enoic Acid

Strategic Approaches to the But-3-enoic Acid Scaffold

The but-3-enoic acid framework is a versatile building block in organic synthesis. Its preparation often involves strategies that can control the geometry of the carbon-carbon double bond.

Formation of the α,β-Unsaturated Carboxylic Acid Backbone

A highly efficient and direct method for the synthesis of the (3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid backbone involves the reaction of maleic anhydride (B1165640) with aniline (B41778) or its substituted derivatives. niscpr.res.inprepchem.comtandfonline.comiosrjournals.org This reaction, a nucleophilic acyl substitution, proceeds readily, often at room temperature or with gentle heating, to yield the corresponding maleanilic acid. tandfonline.comiosrjournals.org

The reaction mechanism involves the nucleophilic attack of the amine group of aniline on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring, forming a carboxylate and an amide functionality. Subsequent proton transfer results in the formation of the carboxylic acid and the N-phenylamide group, yielding the maleanilic acid product. The inherent cis-geometry of the double bond in maleic anhydride is retained throughout this process, directly leading to the desired (3Z)-configuration of the resulting but-3-enoic acid derivative. nih.gov This method is notable for its high atom economy and often proceeds in high yield. prepchem.comtandfonline.com

The reaction can be performed under various conditions, including in solution with solvents like diethyl ether, or even in the solid state by grinding the reactants together. niscpr.res.intandfonline.com Greener synthetic approaches have also been developed using biodegradable solvents like ethyl lactate. geneseo.edu

Stereocontrol Strategies for the (3Z)-Configuration in Butenoic Acid Derivatives

While the reaction of maleic anhydride with anilines provides a direct route to the target compound, a broader understanding of stereocontrol in the synthesis of butenoic acid derivatives is crucial for accessing a wider range of analogous structures. Several advanced methodologies can be employed to control the geometry of the double bond in such systems.

The direct carboxylation of allylic C-H bonds represents an atom-economical approach to α,β-unsaturated carboxylic acids. For instance, cobalt-catalyzed carboxylation of terminal alkenes with carbon dioxide can produce styrylacetic acid derivatives. orgsyn.org While this method primarily yields linear products, it showcases the potential of catalytic C-H activation for the formation of unsaturated acid scaffolds. The stereoselectivity of such reactions is highly dependent on the catalyst and substrate, and achieving specific Z-selectivity can be challenging.

Base-catalyzed isomerization is a powerful tool for controlling the position and geometry of double bonds. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that can be used to isomerize α,β-unsaturated esters to their β,γ-unsaturated counterparts or to interconvert E/Z isomers. nih.govorganic-chemistry.org The thermodynamic stability of the isomers often dictates the final product ratio. While DBU is effective in various isomerization reactions, achieving high selectivity for the less stable Z-isomer from a more stable E-isomer generally requires specific substrate features or reaction conditions. nih.govresearchgate.netresearchgate.net

Sigmatropic rearrangements offer excellent stereocontrol in the synthesis of unsaturated carboxylic acids.

The Ireland-Claisen rearrangement is a geneseo.edugeneseo.edu-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. geneseo.eduniscpr.res.intandfonline.comacs.org The stereochemistry of the newly formed double bond is influenced by the geometry of the intermediate silyl (B83357) ketene (B1206846) acetal, which can often be controlled by the choice of solvent and base. tandfonline.com While this method typically produces γ,δ-unsaturated acids, it is a powerful tool for establishing stereocenters and can be adapted in multi-step syntheses.

The Cope rearrangement is a geneseo.edugeneseo.edu-sigmatropic rearrangement of a 1,5-diene. tandfonline.comnih.govresearchgate.net This thermally induced reaction proceeds through a highly ordered chair-like transition state, allowing for predictable stereochemical outcomes. nih.gov While not a direct method for synthesizing the target acid, it is a fundamental reaction for stereoselectively forming carbon-carbon bonds and controlling alkene geometry in complex molecules. prepchem.com

Copper-catalyzed reactions have emerged as versatile tools for the stereoselective synthesis of functionalized alkenes. These methods can be applied to the synthesis of various unsaturated compounds, including butenoic acid derivatives. For example, copper-catalyzed borylative coupling reactions can be used to introduce boron functionalities that can be subsequently converted to other groups with retention of stereochemistry. Copper-catalyzed azide-alkyne cycloadditions (CuAAC), while primarily used for synthesizing triazoles, demonstrate the broad utility of copper in promoting selective bond formations. The development of specific copper-catalyzed methods for the direct synthesis of (Z)-butenoic acids is an active area of research.

Installation of the N-Phenylcarbamoyl Moiety

The formation of the N-phenylcarbamoyl group is a critical step in the synthesis of the target molecule. This section explores the primary and alternative methods for achieving this transformation.

Reaction of Phenyl Isocyanate with Butenoic Acid Derivatives

A primary and direct route to this compound involves the reaction of maleic anhydride with aniline. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl group of the anhydride. The aniline acts as the nucleophile, attacking one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the N-phenylmaleamic acid, which is the target compound. nih.govcymitquimica.commasterorganicchemistry.com

The reaction is typically carried out in a solvent such as ether, toluene (B28343), or xylene at temperatures ranging from ambient to elevated, depending on the specific protocol. nih.govcymitquimica.com The use of a solvent is crucial for controlling the reaction rate and facilitating the isolation of the product. The reaction is generally high-yielding, often producing the product in a pure form that can be used in subsequent steps without further purification. nih.gov

Table 1: Reaction Conditions for the Synthesis of N-Phenylmaleamic Acid

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| Maleic anhydride, Aniline | Ethyl ether | Room Temperature | 1 hour | 97-98% | nih.gov |

| Maleic anhydride, Aniline | Toluene | 60 °C | 1 hour | Not specified | cymitquimica.com |

Alternative Approaches for Carbamoyl (B1232498) Group Formation

While the reaction of maleic anhydride with aniline is a straightforward method, alternative strategies for forming the carbamoyl group can offer advantages in specific synthetic contexts, such as the presence of other sensitive functional groups.

One such alternative involves the direct condensation of a suitable butenoic acid derivative with aniline or a protected form of aniline. This can be achieved using various coupling agents. For instance, titanium(IV) chloride (TiCl₄) has been reported to mediate the direct amidation of carboxylic acids with amines. This method could potentially be applied to the synthesis of this compound by reacting a precursor dicarboxylic acid with aniline in the presence of TiCl₄.

Another emerging alternative is the use of biocatalysts. Enzymes such as amide bond synthetases can catalyze the formation of amide bonds under mild conditions. While not specifically reported for this compound, this enzymatic approach represents a green and potentially highly selective synthetic route.

Furthermore, the selective cleavage of the C(phenyl)-N bond in N-phenyl substituted amides has been demonstrated using an electrochemical method catalyzed by Fe(III). nih.govrsc.org This suggests a potential retrosynthetic approach where a different N-substituent could be cleaved and replaced with a phenyl group.

Protecting Group Chemistry in the Synthesis of N-Phenylcarbamoyl Derivatives

In more complex syntheses involving this compound or its derivatives, the N-phenylcarbamoyl group itself might be utilized as a protecting group, or its presence might necessitate the use of orthogonal protecting group strategies for other functionalities.

Introduction and Stability Considerations of the N-Phenylcarbamoyl Group

The N-phenylcarbamoyl group can be considered a protecting group for the amine functionality of aniline. Its introduction via the reaction with maleic anhydride is efficient. The stability of the resulting N-phenylmaleamic acid is an important consideration for subsequent reaction steps.

N-Phenylmaleamic acid exhibits both acidic and basic properties and can exist as a zwitterion. cymitquimica.com It is generally stable under neutral conditions. However, the amide bond is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of maleanilic acids regenerates maleic acid and the corresponding aniline. Studies on substituted maleanilic acids have shown that the rate of hydrolysis is pH-dependent. researchgate.net This susceptibility to cleavage under certain pH conditions is a critical factor to consider when planning synthetic routes involving this moiety.

Selective Deprotection Methodologies for N-Phenylcarbamoyl Groups

While the N-phenylcarbamoyl group in the target molecule is part of the core structure, in other contexts, it might be used as a protecting group for an alcohol or an amine, necessitating its selective removal.

A significant development in this area is the selective deprotection of the N-phenylcarbamoyl group from alcohols. A method utilizing di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetra-n-butylammonium nitrite (B80452) (Bu₄NNO₂) in pyridine (B92270) at room temperature has been reported to yield the corresponding alcohol without affecting other common protecting groups. acs.orgnih.gov This method is also effective for the deprotection of a fluorous N-phenylcarbamoyl group. researchgate.net

For the cleavage of the N-phenylcarbamoyl group from an amide (i.e., cleaving the C(O)-N bond), harsh conditions such as strong acid or base are typically required. However, more selective methods are being developed. For instance, the electrochemical Fe(III)-catalyzed cleavage of the C(phenyl)-N bond in N-phenylamides provides a regioselective method to deprotect the amine, yielding a primary amide. nih.govrsc.org This method could be conceptually applied to regenerate a primary amide from an N-phenylcarbamoyl derivative.

Furthermore, carbamate (B1207046) protecting groups, which are structurally related to the N-phenylcarbamoyl moiety, can be removed under various conditions depending on their specific structure. For example, Boc groups are removed with acid, while Fmoc groups are cleaved with base. masterorganicchemistry.comyoutube.com These orthogonal deprotection strategies are crucial in complex multi-step syntheses.

Elucidation of Reaction Mechanisms in 3z 4 N Phenylcarbamoyl but 3 Enoic Acid Synthesis and Transformation

Mechanistic Pathways for Carbamoyl (B1232498) Linkage Formation

The formation of the N-phenylcarbamoyl linkage, an amide bond, is a cornerstone of the molecule's synthesis. This transformation typically involves the reaction between an amine (aniline) and a carboxylic acid derivative (maleic anhydride (B1165640) or a related butenoic acid precursor). The mechanism is a classic example of nucleophilic acyl substitution.

A common synthetic route involves the reaction of aniline (B41778) with maleic anhydride. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate is unstable and collapses. The ring opens as the C-O bond within the anhydride cleaves, with the oxygen atom abstracting the proton from the positively charged nitrogen atom.

Product Formation: This concerted step results in the formation of (2Z)-4-amino-4-oxobut-2-enoic acid, which under the correct conditions can isomerize or be synthesized to yield the target (3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid structure.

Alternatively, the carbamoyl linkage can be formed through pathways involving isocyanates. While less direct for this specific molecule's synthesis from simple precursors, these mechanisms are fundamental in carbamoyl chemistry. For instance, the reaction of a carboxylate with phenyl isocyanate would involve the nucleophilic attack of the carboxylate oxygen on the isocyanate carbon, followed by rearrangement.

In enzymatic systems, the formation of similar linkages is often facilitated by enzymes like carbamoyl-phosphate synthetases, which utilize ATP to activate substrates and form high-energy acyl-phosphate intermediates, making them susceptible to nucleophilic attack by an amine. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | The nitrogen of aniline attacks a carbonyl carbon of maleic anhydride. | Tetrahedral Intermediate |

| 2 | The anhydride ring opens, accompanied by a proton transfer. | Ring-opened carboxylate-ammonium zwitterion |

| 3 | Final proton transfer to yield the stable amide product. | (2Z)-4-(phenylamino)-4-oxobut-2-enoic acid |

Stereodetermining Steps in Z-Butenoic Acid Generation

Achieving the Z (cis) configuration of the double bond is a significant stereochemical challenge, as the E (trans) isomer is often thermodynamically more stable. The stereoselectivity is typically directed by the choice of catalyst or by employing specific rearrangement reactions with well-defined transition states.

Modern catalysis offers powerful tools for controlling stereochemistry. N-Heterocyclic Carbenes (NHCs) and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are prominent in achieving high stereoselectivity.

NHC-Copper Catalysis: The synergy between an NHC and a copper complex can create a unique reactive environment. nih.gov NHC–Cu(I) complexes are effective catalysts for a variety of transformations. beilstein-journals.org In the context of forming a Z-alkene, the mechanism may involve:

Catalyst-Substrate Binding: The NHC-Cu complex coordinates to the substrate. The NHC ligand modulates the electronic properties and steric environment of the copper center, which is crucial for stereocontrol. researchgate.net

Stereoselective Insertion/Addition: The catalyst can facilitate a conjugate addition or C-H activation process where the geometry of approach is sterically controlled by the bulky NHC ligand, favoring the formation of the kinetic Z-isomer. nih.gov For instance, in the carboxylation of terminal alkynes, NHC-Cu systems can activate the C-H bond under mild conditions to yield propiolic acids, demonstrating their ability to operate with high selectivity. nih.gov

DBU Catalysis: DBU is a strong, non-nucleophilic base widely used in organic synthesis. Its role in stereocontrol often involves deprotonation to generate a specific intermediate that directs the stereochemical outcome.

Base-Catalyzed Isomerization: DBU can be used to isomerize an E/Z mixture to a more desired ratio, although this usually favors the thermodynamic product.

Stereoselective Elimination/Condensation: In reactions like the Knoevenagel condensation, DBU can act as a bifunctional catalyst. It can deprotonate the active methylene compound while the protonated DBU (DBUH+) can act as a hydrogen-bond donor, stabilizing the transition state that leads to the Z-isomer. semanticscholar.orgresearchgate.net This dual role is crucial for organizing the reactants in a specific orientation during the C-C bond formation and subsequent elimination steps. mspmbeed.com

| Catalyst System | Proposed Role in Stereocontrol | Key Mechanistic Feature |

|---|---|---|

| NHC-Copper | Acts as a synergistic Lewis acid/Lewis base system to control substrate geometry. | Steric hindrance from the NHC ligand directs the approach of reactants. nih.gov |

| DBU | Acts as a Brønsted base and hydrogen-bond donor to stabilize a specific transition state. | Bifunctional catalysis leading to a kinetically favored Z-intermediate. semanticscholar.org |

Pericyclic reactions, such as sigmatropic rearrangements, are powerful methods for stereospecific synthesis because they proceed through highly ordered, cyclic transition states. The stereochemistry of the starting material directly dictates the stereochemistry of the product.

The Rappe Rearrangement, which converts α,α'-dihaloketones to cis-alkenoic acids, provides a compelling model for the stereoselective formation of Z-isomers. nih.gov Density Functional Theory (DFT) calculations have shown that the remarkable stereoselectivity for the less stable cis-isomer arises from specific, low-energy transition states. nih.gov The mechanism involves the base-catalyzed ring closure of the dihaloketone to a cyclopropanone intermediate. The subsequent stereospecific ring-opening of this intermediate determines the final alkene geometry. nih.gov

Similarly, nih.govnih.gov-sigmatropic rearrangements proceed through predictable, envelope-like transition states. st-andrews.ac.uk The relative orientation of substituents in the transition state (exo vs. endo) determines the diastereoselectivity. Factors like allylic 1,3-strain are minimized in the favored transition state, which can be exploited to favor the formation of a Z-alkene. st-andrews.ac.uk The stereochemical outcome is often highly dependent on the geometry of the starting alkene; for instance, an (E)-alkene and a (Z)-alkene will typically lead to opposite product diastereoisomers. st-andrews.ac.uk

| Reaction Type | Transition State Feature | Energetic Rationale |

|---|---|---|

| Rappe Rearrangement | Stereospecific ring-opening of a cyclopropanone intermediate. | The transition state leading to the cis-isomer is calculated to be lower in free energy. nih.gov |

| nih.govnih.gov-Sigmatropic Rearrangement | Exo-type transition state from a Z-allylic precursor. | Minimization of non-bonding steric interactions and allylic strain. st-andrews.ac.uk |

| Claisen Rearrangement | Chair-like transition state with substituents in equatorial positions. | Avoidance of steric clashes directs the formation of a specific alkene geometry. nih.gov |

Proposed Mechanisms for Derived Product Formation (e.g., Dimerization Pathways of Butenoic Acid Derivatives)

Butenoic acid derivatives can undergo further transformations, including dimerization, to form more complex structures. Copper-catalyzed reactions have been shown to promote the dimerization of certain butenoic acid derivatives. nih.gov

A proposed mechanism for the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives offers insight into potential pathways for related compounds. nih.gov This process involves several key steps:

Initial Insertion: A copper-boryl (Cu-Bpin) complex, generated in situ, undergoes regioselective insertion into the butenoic acid derivative. This forms a β-borylated organocopper species.

Isomerization: This organocopper intermediate exists in equilibrium with a copper-enolate form.

Metathesis and Enolate Formation: In the presence of a base like LiOt-Bu, a salt metathesis occurs, generating a lithium enolate and regenerating part of the copper catalytic cycle.

Nucleophilic Attack (Dimerization): The newly formed lithium enolate acts as a nucleophile, attacking a second molecule of the butenoic acid derivative in a Michael-type addition. This step forms the C-C bond that links the two monomer units. The high diastereoselectivity observed is attributed to the role of the lithium cation in organizing the transition state. nih.gov

This mechanistic pathway highlights how transition metal catalysis can be used to construct complex scaffolds from relatively simple butenoic acid precursors. The reaction proceeds with excellent chemo-, regio-, and diastereoselectivity, producing densely functionalized dimer products that can serve as versatile building blocks for further synthesis. nih.gov

Chemical Transformations and Derivatization Strategies of 3z 4 N Phenylcarbamoyl but 3 Enoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic synthesis, and in the context of (3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid, it serves as a handle for esterification and amidation reactions.

Esterification and Amidation Transformations

Standard esterification protocols can be applied to this compound to generate the corresponding esters. These reactions typically involve treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or through the use of coupling agents. A patent describing the preparation of various 4-substituted but-3-enoic acid esters suggests that carbonylation of the corresponding allyl alcohol in the presence of an alcohol and a palladium catalyst can yield these esters. bilkent.edu.tr While not a direct esterification of the pre-formed acid, this demonstrates the accessibility of the ester derivatives.

Amidation of the carboxylic acid moiety provides a route to a new series of amide derivatives. This transformation is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride or by using a peptide coupling reagent, followed by the addition of a primary or secondary amine. Modern, greener approaches to amidation that could be applicable include direct condensation of the carboxylic acid and an amine using a catalyst like boric acid, which forms a mixed anhydride (B1165640) in situ. nih.govnih.gov Another sustainable method involves enzymatic catalysis, for example, using Candida antarctica lipase (B570770) B (CALB), which can facilitate direct amide synthesis with high conversion rates. nih.gov

| Transformation | Reagents and Conditions | Product Type | Potential Utility |

|---|---|---|---|

| Esterification | Alcohol (e.g., ethanol, methanol), Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) | (3Z)-4-(N-phenylcarbamoyl)but-3-enoate ester | Modification of solubility and pharmacokinetic properties |

| Amidation | Amine (primary or secondary), Coupling agent (e.g., HATU, EDC) or Acid chloride formation followed by amine addition | N-substituted (3Z)-4-(N-phenylcarbamoyl)but-3-enamide | Introduction of new pharmacophores and structural diversity |

Transformations at the Carbon-Carbon Double Bond

The (Z)-configured carbon-carbon double bond in the butenoic acid moiety is a key structural feature that can undergo a range of transformations, including stereospecific reactions, cyclizations, and dimerizations.

Stereospecific Reactions of the (3Z)-Butenoic Acid Moiety

The (Z)-geometry of the alkene influences the stereochemical outcome of addition reactions. Stereospecific reactions are those in which different stereoisomers of the starting material react to give stereoisomerically different products. beilstein-journals.org For instance, the syn-borylcupration of a (Z)-alkene is known to proceed with high stereospecificity, leading to products with a defined stereochemistry. beilstein-journals.org In the context of this compound, such a reaction could introduce a boronate ester, which is a versatile synthetic intermediate for cross-coupling reactions. Other stereospecific reactions applicable to alkenes include epoxidation and cyclopropanation. beilstein-journals.org The choice of reagents and catalysts in these transformations would be crucial in controlling the stereochemical outcome.

Cyclization Reactions (e.g., Intramolecular Cyclization of N-(Phenylcarbamoyl)anthranilic Acid Derivatives as analogous reactivity)

The proximity of the N-phenylcarbamoyl group and the butenoic acid chain allows for intramolecular cyclization reactions, leading to the formation of heterocyclic structures such as lactams. The synthesis of unsaturated lactams can be achieved through palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendant alkene, proceeding via an aza-Heck type mechanism. nih.gov This suggests that suitable derivatization of the carboxylic acid or the amide nitrogen in this compound could facilitate intramolecular cyclization.

By analogy, the intramolecular cyclization of N-(phenylcarbamoyl)anthranilic acid derivatives provides a valuable model for the potential reactivity of the title compound. In these systems, the N-phenylcarbamoyl group can participate in cyclization to form quinazoline (B50416) derivatives. For example, N-acyl derivatives of anthranilic acid amide can undergo intramolecular cyclization upon heating or microwave irradiation. rsc.org This type of reactivity highlights the potential for the N-phenylcarbamoyl group in this compound to act as an internal nucleophile, attacking an activated form of the carboxylic acid or the double bond to form cyclic structures. The synthesis of various lactams through cascade reactions of unsaturated ketones and ketoamides further illustrates the propensity of such systems to cyclize. rsc.orgbohrium.com

| Starting Material Analogue | Reaction Type | Product | Reference |

|---|---|---|---|

| N-(Phenylcarbamoyl)anthranilic Acid Derivative | Intramolecular Cyclization | Quinazolinone Derivative | rsc.org |

| Unsaturated Amide | Palladium-catalyzed Aza-Heck Cyclization | Unsaturated Lactam | nih.gov |

| α,β-Unsaturated Ketone and Ketoamide | Aldol/Michael Cascade Reaction | Bicyclic Lactam | rsc.orgbohrium.com |

Dimerization Pathways and their Synthetic Utility

The carbon-carbon double bond of this compound can potentially undergo dimerization reactions, leading to the formation of cyclobutane (B1203170) derivatives or other dimeric structures. One relevant example is the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives, which proceeds via a β-borylated organocopper intermediate to yield densely functionalized dimeric products. nih.govbeilstein-journals.orgbeilstein-journals.org This suggests that under specific catalytic conditions, the butenoic acid moiety of the title compound could undergo a similar dimerization process.

Another potential dimerization pathway is photochemical [2+2] cycloaddition, a reaction well-documented for cinnamic acid and its derivatives, which are structurally analogous to the butenoic acid portion of the title compound. nih.govnih.gov The photodimerization of cinnamic acids can lead to the formation of truxillic or truxinic acids, depending on the stereochemistry of the starting material and the reaction conditions. bilkent.edu.trthieme-connect.comrsc.org Template-directed photodimerization has been shown to be an effective method for achieving high regio- and stereoselectivity in these reactions. bilkent.edu.trthieme-connect.com Such a strategy could potentially be applied to this compound to control the formation of specific dimeric structures with potential applications in materials science or medicinal chemistry.

Reactivity and Modifications of the N-Phenylcarbamoyl Group

The N-phenylcarbamoyl group offers several sites for chemical modification. The amide nitrogen and the phenyl ring are both amenable to various transformations.

A key reaction involving the N-phenylcarbamoyl group is its use as a protecting group for alcohols, which can be selectively deprotected under specific conditions. beilstein-journals.org This highlights the stability of the carbamate (B1207046) linkage under certain conditions and its lability under others.

The phenyl ring of the N-phenylcarbamoyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The position of substitution (ortho, meta, or para) will be directed by the activating/deactivating nature of the carbamoyl (B1232498) group.

Furthermore, the amide nitrogen itself can be a site of reactivity. While the lone pair on the nitrogen is delocalized into the carbonyl group, it can still exhibit nucleophilicity under certain conditions. Reactions with electrophiles at the nitrogen are possible, potentially leading to N-substituted derivatives. The reactivity of the N-phenylcarbamoyl group can also be influenced by the adjacent double bond, as seen in the analogous cyclization reactions discussed previously. The N-phenylthiocarbonyl group, a close analogue, is known to participate in various chemical transformations, including thiol-thioester exchange reactions, which could be a potential avenue for modification if the oxygen in the carbamoyl group were replaced with sulfur. nih.gov

| Site of Modification | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogens (e.g., Br₂), Nitrating agents (e.g., HNO₃/H₂SO₄), Acylating agents (e.g., Acyl chloride/AlCl₃) | Substituted phenyl ring |

| Amide Nitrogen | N-Alkylation/N-Arylation | Alkyl halides, Aryl halides (under specific catalytic conditions) | N-substituted carbamate |

| Carbamoyl Group | Deprotection | Specific cleavage reagents | Corresponding amine and carboxylic acid derivative |

Chemical Stability and Lability under Various Conditions

The stability of this compound is influenced by environmental conditions such as pH and temperature. The presence of both an amide and a carboxylic acid function within the same molecule dictates its behavior in aqueous solutions, while the unsaturated nature of the carbon backbone presents possibilities for isomerization and other reactions under thermal or catalytic stress.

The amide linkage in this compound is susceptible to hydrolysis, yielding maleic acid and aniline (B41778). This process is significantly influenced by pH. In general, amide hydrolysis can occur under both acidic and basic conditions, although the mechanisms differ. nih.govualberta.ca Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. nih.gov Conversely, base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov For N-substituted maleamic acids, which are structurally analogous to the target compound, the rate of hydrolysis is pH-dependent. rsc.org

The cis-configuration of the double bond in maleamic acid derivatives is crucial for their reactivity. Intramolecular catalysis of amide hydrolysis can occur, where the neighboring carboxylic acid group participates in the reaction. This intramolecular assistance can lead to a complex pH-rate profile. Studies on related N-alkylmaleamic acids have shown that the hydrolysis rate is significantly affected by the substitution pattern on the double bond. rsc.org

Below is a table summarizing the expected stability of this compound under different conditions, based on the behavior of analogous compounds.

| Condition | Expected Lability/Stability | Primary Transformation Products |

| Acidic (low pH) | Liable to hydrolysis | Maleic acid and Aniline |

| Neutral (pH ~7) | Relatively stable, slow hydrolysis | Maleic acid and Aniline |

| Basic (high pH) | Liable to hydrolysis | Maleate and Aniline |

| Elevated Temperature | Potential for decarboxylation and isomerization | Undetermined degradation products |

Functional Group Interconversion Strategies

The functional groups of this compound offer multiple avenues for derivatization. Key strategies include reactions of the carboxylic acid, transformations involving the amide, and modifications of the carbon-carbon double bond.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into a variety of other functional groups. A common transformation is esterification , which can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. quora.com This reaction produces the corresponding ester derivative.

Another important reaction is the conversion to an acid chloride . This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a wide range of other derivatives, including amides and esters.

Reactions of the Amide Group and Cyclization:

A significant reaction pathway for N-substituted maleamic acids is intramolecular cyclization to form the corresponding N-substituted maleimide (B117702). This dehydration reaction is often promoted by acetic anhydride and a base catalyst like sodium acetate. researchgate.net For this compound, this would lead to the formation of N-phenylmaleimide. This cyclization is a key strategy for the synthesis of maleimide-based polymers and bioconjugates. The kinetics of such cyclization reactions have been studied for various N-aryl substituted maleamic acids. nih.gov

The amide bond itself can be reduced. While challenging, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. ualberta.ca

Reactions of the Carbon-Carbon Double Bond:

The alkene functionality in the butenoic acid backbone can undergo various addition reactions. For α,β-unsaturated acids, reactions like hydration and hydrohalogenation can occur. libretexts.org In the case of this compound, which is a β,γ-unsaturated acid analog, the double bond can potentially be isomerized to the α,β-position under basic conditions. libretexts.org

The double bond can also be a site for hydrogenation , which would saturate the carbon chain, leading to the corresponding (3Z)-4-(N-phenylcarbamoyl)butanoic acid. This is typically achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).

The following table outlines some of the key functional group interconversion strategies for this compound.

| Functional Group | Reaction Type | Reagents and Conditions | Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester derivative |

| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | (3Z)-4-(N-phenylcarbamoyl)but-3-enoyl chloride |

| Amide/Carboxylic Acid | Intramolecular Cyclization | Acetic Anhydride, Sodium Acetate | N-Phenylmaleimide |

| Amide | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Corresponding Amine |

| C=C Double Bond | Hydrogenation | H₂, Pd/C | (3Z)-4-(N-phenylcarbamoyl)butanoic acid |

| C=C Double Bond | Isomerization | Base | (2E)-4-(N-phenylcarbamoyl)but-2-enoic acid |

Green Chemistry Principles Applied to the Synthesis of 3z 4 N Phenylcarbamoyl but 3 Enoic Acid

Atom Economy and Reaction Efficiency Maximization

The primary synthesis of (3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid from maleic anhydride (B1165640) and aniline (B41778) is an acylation reaction. tandfonline.com This reaction is an addition reaction, where the aniline molecule attacks the carbonyl group of the maleic anhydride, leading to the opening of the anhydride ring and the formation of the desired product. brainly.com

The concept of atom economy, a central pillar of green chemistry, is exceptionally high in this synthesis. google.com In an ideal scenario, all the atoms from the reactants are incorporated into the final product, resulting in 100% atom economy. The reaction between maleic anhydride (C₄H₂O₃) and aniline (C₆H₅NH₂) to form this compound (C₁₀H₉NO₃) is a classic example of an atom-economical reaction, as it involves the direct addition of the two reactants with no byproducts. tandfonline.com This inherent efficiency minimizes the generation of waste, a key goal of sustainable chemical synthesis. researchgate.net

Research has demonstrated that this reaction can proceed to a near-quantitative yield, further enhancing its efficiency. prepchem.com The maximization of reaction efficiency is not only economically advantageous but also environmentally responsible, as it reduces the consumption of raw materials and the energy required for purification.

Below is a table illustrating the high atom economy of this synthesis:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | All |

| Aniline | C₆H₅NH₂ | 93.13 | All |

| Product | C₁₀H₉NO₃ | 191.19 | All |

| % Atom Economy | 100% |

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of similar compounds have often relied on solvents that are now recognized as being harmful to the environment. geneseo.edu

An even more environmentally benign approach is the implementation of solvent-free reaction conditions. tandfonline.com Solid-state reactions between maleic anhydride and various anilines have been studied, demonstrating that the corresponding maleamic acids can be formed without the need for a solvent. niscpr.res.in These reactions can be initiated by grinding the solid reactants together, sometimes with the aid of a catalyst. tandfonline.com This method significantly reduces waste and eliminates the energy-intensive processes of solvent removal and recycling. Studies have shown that solvent-free methods for the synthesis of related N-phenylmaleimides from maleanilic acids can achieve high yields, highlighting the potential of this approach. tandfonline.com

Catalysis in Environmentally Benign Synthesis

While the initial formation of this compound from maleic anhydride and aniline is often uncatalyzed, subsequent transformations of this molecule can benefit from green catalytic methods. For instance, the cyclization of maleanilic acid to N-phenylmaleimide often requires a catalyst. tandfonline.com Green chemistry principles encourage the use of catalysts that are abundant, have low toxicity, and can be easily recovered and reused.

Copper-based catalysts are often favored in green chemistry due to copper's relative abundance and lower toxicity compared to other transition metals. chegg.com Although direct copper catalysis for the synthesis of this compound is not prominently documented, copper catalysts have been effectively used in the synthesis of various butenoic acid derivatives and in amide bond formation, suggesting their potential applicability in related transformations. chegg.com

Metal-free catalytic approaches are also gaining traction as a greener alternative. For the broader family of amide syntheses, organocatalysts are being developed to avoid the environmental and economic issues associated with metal catalysts. geneseo.edu

A fundamental principle of green chemistry is the preference for catalytic reagents over stoichiometric ones. geneseo.edu Stoichiometric reagents are consumed in the reaction and generate significant amounts of waste, which negatively impacts the process's atom economy and environmental profile. In contrast, catalysts are used in small amounts and can, in principle, be recycled indefinitely, leading to a much more efficient and less wasteful process.

In the context of the synthesis involving this compound, particularly in its conversion to other valuable compounds, the use of catalytic methods is highly desirable. For example, the dehydration of maleanilic acid to N-phenylmaleimide can be achieved using stoichiometric reagents like acetic anhydride with sodium acetate, or through more catalytic approaches. tandfonline.comtandfonline.com While the former is effective, it generates acetic acid as a byproduct. The development of truly catalytic dehydration methods would represent a significant green advancement. The comparison below highlights the advantages of catalytic processes.

| Approach | Reagent Type | Waste Generation | Atom Economy |

| Stoichiometric | Consumed in reaction | High | Lower |

| Catalytic | Regenerated | Low to none | Higher |

Energy Efficiency in Reaction Design and Execution

Energy consumption is a significant factor in the environmental and economic cost of chemical synthesis. google.com Designing energy-efficient reactions is a core tenet of green chemistry. Traditional synthetic methods often rely on prolonged heating using conventional methods like oil baths or heating mantles, which are often inefficient due to heat loss to the surroundings. researchgate.net

In the synthesis of this compound from maleic anhydride and aniline, alternative energy sources can drastically improve efficiency. Microwave-assisted synthesis, for instance, has emerged as a powerful tool for reducing reaction times and, consequently, energy usage. nih.gov Microwave heating directly excites polar molecules within the reaction mixture, leading to rapid and uniform temperature increases. nih.gov This targeted heating minimizes energy waste compared to conventional methods that heat the entire apparatus. researchgate.net

Interactive Data Table: Comparison of Reaction Conditions for Amide Synthesis

The following table, based on findings from analogous amide syntheses, illustrates the potential energy efficiency gains of microwave-assisted methods over conventional heating for the synthesis of this compound.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 3-13 hours) nih.govrepec.org | Minutes (e.g., 5-42 minutes) repec.orgukm.my |

| Energy Input | High (due to prolonged heating and heat loss) researchgate.net | Lower (due to shorter duration and targeted heating) nih.gov |

| Temperature Control | Prone to fluctuations and temperature gradients researchgate.net | Precise and uniform nih.gov |

| Solvent | Often requires high-boiling point solvents | Can be performed with greener solvents or solvent-free libretexts.org |

| Yield | Variable, can be lower due to side reactions repec.org | Often higher due to rapid and clean reaction nih.govrepec.org |

Waste Prevention and By-product Minimization Strategies

The prevention of waste is a cornerstone of green chemistry, prioritizing the design of processes that generate minimal waste over treating waste after it has been created. nih.gov In chemical synthesis, waste is generated from by-products, unreacted starting materials, and the use of solvents and other auxiliary substances. Key metrics used to evaluate the wastefulness of a process include the E-factor (Environmental Factor) and Process Mass Intensity (PMI). researchgate.netacsgcipr.orgacsgcipr.org The E-factor is the ratio of the mass of waste to the mass of product, while PMI considers the total mass of all materials (reactants, solvents, reagents) used to produce a certain mass of product. nih.govacsgcipr.org

The conventional synthesis of this compound, often carried out in organic solvents like toluene (B28343) or benzene, generates significant solvent waste. geneseo.edu A highly effective strategy for waste prevention in this synthesis is the adoption of solvent-free reaction conditions. scispace.com Research on the synthesis of N-substituted maleanilic acids has shown that the reaction between solid maleic anhydride and solid anilines can proceed efficiently at room temperature simply by grinding the reactants together, yielding the product in nearly quantitative amounts. scispace.com This approach completely eliminates the need for a solvent, drastically reducing the E-factor and PMI of the process.

Another crucial aspect of waste prevention is maximizing atom economy, which refers to the efficiency with which atoms from the reactants are incorporated into the final product. The reaction of maleic anhydride with aniline to form this compound is an addition reaction with 100% theoretical atom economy, as all atoms of the reactants are incorporated into the product. However, the formation of by-products can lower the actual atom economy. The use of catalysts, as opposed to stoichiometric reagents, is a key strategy to minimize by-product formation and improve reaction selectivity. For instance, the use of a catalyst in the subsequent cyclization of the maleanilic acid to the corresponding maleimide (B117702) can improve efficiency and reduce waste compared to methods using stoichiometric dehydrating agents. researchgate.net

The industrial production of the starting material, maleic anhydride, also has significant environmental implications, with wastewater being a major concern. acsgcipr.orgscispace.com Greener production routes for maleic anhydride, for example from renewable feedstocks like furfural, are being explored and can contribute to a more sustainable life cycle for its derivatives. unibo.it

Interactive Data Table: Green Metrics for the Synthesis of this compound

This table provides a hypothetical comparison of green metrics for a conventional versus a greener, solvent-free synthesis of the target compound, based on data from analogous reactions.

| Green Metric | Conventional Synthesis (in Toluene) | Solvent-Free Synthesis |

| Atom Economy | 100% (theoretical) | 100% (theoretical) |

| Solvent Use | High | None |

| E-Factor (Estimated) | > 5 (dominated by solvent loss) libretexts.org | < 1 |

| Process Mass Intensity (PMI) (Estimated) | High (e.g., >10 kg/kg of product) | Low (e.g., ~1-2 kg/kg of product) |

| By-products | Potential for solvent-related impurities | Minimal |

| Energy Requirement | Higher (prolonged heating) | Lower (shorter reaction time, often at room temp) |

By focusing on energy efficiency and waste prevention, the synthesis of this compound can be significantly improved from an environmental perspective, aligning with the core principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (3Z)-4-(N-phenylcarbamoyl)but-3-enoic acid?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, coupling phenylcarbamoyl derivatives with butenoic acid precursors using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under anhydrous conditions (e.g., DMF or THF) . Alternatively, domino Friedel-Crafts reactions catalyzed by AlCl₃ enable the formation of structurally related compounds through sequential electrophilic substitutions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming stereochemistry (Z-configuration) and substituent positions. For example, vinyl proton signals in the δ 5.5–6.5 ppm range (¹H NMR) and carbonyl carbons near δ 170–175 ppm (¹³C NMR) are diagnostic .

- IR Spectroscopy : Carbamoyl C=O stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) validate functional groups .

- HR-MS : Accurately determines molecular weight (e.g., [M+Na]⁺ peaks) and isotopic distribution .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis to avoid undesired (3E)-isomers?

- Methodological Answer :

- Catalyst Optimization : Transition metal catalysts like Co(OAc)₂ promote selective Z-isomer formation during alkene functionalization .

- Additives : Tetrabutylammonium bromide (TBAB) in Mizoroki-Heck reactions suppresses isomerization, improving Z/E ratios (e.g., 4:96 to 9:91) .

- Solvent Effects : Polar aprotic solvents (e.g., DMA) stabilize intermediates, reducing side reactions .

Q. How should researchers resolve contradictions in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Internal Standards : Use consistent reference compounds (e.g., TMS or DSS) across studies to calibrate shifts .

- Solvent Effects : Note solvent polarity (e.g., DMSO vs. CDCl₃) and temperature, which influence peak positions .

- Purity Verification : Contaminants (e.g., residual solvents) may shift signals; recrystallization or HPLC purification is advised .

Q. What strategies minimize byproducts in Mizoroki-Heck reactions involving this compound?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 100°C) reduce thermal decomposition .

- Stoichiometry Adjustments : Excess alkene (1.5 eq.) drives the reaction to completion, limiting aryl halide dimerization .

- Byproduct Trapping : Additives like Cy₂NMe sequester reactive intermediates, suppressing side products (e.g., 4-phenylbutan-2-one) .

Q. How is this compound utilized in domino reactions for polycyclic synthesis?

- Methodological Answer :

- Friedel-Crafts Cascades : The compound acts as a dienophile in AlCl₃-catalyzed reactions with arenes, forming benzoindenones via sequential electrophilic cyclization .

- Mechanistic Insights : Monitor intermediates using in-situ IR or LC-MS to optimize reaction steps (e.g., perchlorate salt activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.